Product packaging for Germanium(IV) isopropoxide(Cat. No.:CAS No. 21154-48-3)

Germanium(IV) isopropoxide

Cat. No.: B3007847
CAS No.: 21154-48-3
M. Wt: 308.982
InChI Key: PKLMYPSYVKAPOX-UHFFFAOYSA-N
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Description

Significance of Germanium-Containing Compounds in Contemporary Chemistry

Germanium and its compounds have become critically important in the development of advanced technologies. researchgate.net Historically, germanium was a foundational material for the first transistors and semiconductor devices. wikipedia.orggelest.com While silicon has replaced it in many standard applications, germanium and its compounds are crucial for specialized and high-performance technologies. gelest.com

The unique properties of germanium, such as its high refractive index and transparency to infrared radiation, make its compounds valuable in modern applications. rsc.orgbritannica.com Germanium compounds are integral to the fabrication of fiber-optic systems, infrared optics, and solar cell applications. wikipedia.org They are also used as catalysts in polymerization processes, particularly for producing non-yellowing polyester (B1180765) fibers and clear beverage bottles. gelest.com Furthermore, the development of organogermanium compounds, like tetraethylgermanium, continues to be an active area of research in organometallic chemistry. wikipedia.org

Historical Context of Germanium Alkoxides in Synthesis

The exploration of germanium alkoxides, a class of compounds to which Germanium(IV) isopropoxide belongs, is part of the broader history of organometallic chemistry. While early research into germanium chemistry dates back to its discovery, its economic and scientific significance surged after 1945 with the recognition of its semiconductor properties. britannica.com The synthesis and characterization of various germanium compounds, including alkoxides, became a focus for creating materials with specific electronic and optical properties. Germanium alkoxides, such as tetraethoxygermane, were identified as suitable liquid precursors for chemical vapor deposition (CVD) due to their high vapor pressure. researchgate.net This property is essential for creating thin films of germanium oxide for optical and dielectric applications. researchgate.net The study of the hydrolysis and condensation of germanium alkoxides has been crucial in understanding their transformation into germania (GeO₂), a key process in sol-gel synthesis. nih.gov

Scope of this compound Research in Materials Science and Inorganic Chemistry

Research into this compound is extensive and covers a range of applications in both materials science and inorganic chemistry.

In Materials Science:

Precursor for Germanium Dioxide (GeO₂) Materials: this compound is a primary precursor for producing GeO₂ thin films, nanoparticles, and fibers. smolecule.com These materials are investigated for their use in photonics as waveguides and in electronics as gate dielectrics. smolecule.com

Sol-Gel and Deposition Techniques: The compound is widely used in sol-gel processing, chemical vapor deposition (CVD), and atomic layer deposition (ALD) to create germanium-based materials. smolecule.comcymitquimica.com Its ability to hydrolyze allows for the controlled formation of germanium oxides. cymitquimica.com

Advanced Coatings and Composites: It is utilized in developing advanced materials, including specialized coatings and composites that leverage germanium's unique properties. smolecule.com

Nanomaterial Synthesis: Research has demonstrated its use in the synthesis of amorphous germania and other nanostructures. cymitquimica.comfishersci.ca Modified forms of this compound have been shown to be effective molecular precursors for producing pure nano-sized germania. researchgate.net

In Inorganic Chemistry:

Synthesis of Novel Complexes: this compound reacts with various ligands, such as diols and oximes, to form new germanium complexes with distinct structural characteristics. smolecule.comresearchgate.net These studies contribute to the fundamental understanding of germanium's coordination chemistry.

Catalysis: The compound and its derivatives are explored as catalysts or catalyst precursors in various organic synthesis reactions. smolecule.com

Comparative Chemistry: The reactivity and properties of germanium alkoxides are often compared with their silicon, tin, and lead analogues to understand periodic trends and reaction mechanisms. figshare.com

Overview of Research Paradigms and Methodological Approaches

The study of this compound employs a variety of experimental and analytical techniques to understand its synthesis, structure, and reactivity.

Synthesis Methods: The most common synthesis route involves the direct reaction of germanium tetrachloride with isopropanol (B130326). smolecule.com Researchers are also exploring solvent-free techniques to improve yield and reduce environmental impact. smolecule.com Modification reactions with functionalized ligands are used to create new, tailored germanium complexes. smolecule.com

Characterization Techniques:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure and purity of synthesized compounds. researchgate.netereztech.com

X-ray Diffraction: Single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of this compound and its derivatives. nih.govacs.org Powder X-ray diffraction helps to identify the crystalline phases of materials produced from it, such as germania. researchgate.net

Microscopy: Scanning Electron Microscopy (SEM) is used to visualize the morphology of nano-sized materials synthesized from this compound precursors. researchgate.net

Reactivity and Mechanistic Studies: Research investigates the hydrolysis and condensation behavior of this compound, often using techniques like X-ray absorption fine structure and Raman spectroscopy to follow the reaction pathways. nih.gov Studies also focus on its reactions with other compounds to form new materials and understand its chemical behavior. smolecule.com

Physico-chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₈GeO₄ nih.gov
Molecular Weight 308.98 g/mol nih.gov
Appearance Colorless to pale yellow liquid cymitquimica.comereztech.com
Density 1.033 g/mL at 25 °C chemical-suppliers.eu
Boiling Point 167 °C ereztech.comchemical-suppliers.eu
Flash Point 68 °C / 154.4 °F fishersci.com
Solubility Soluble in organic solvents cymitquimica.com
CAS Number 21154-48-3 chemical-suppliers.eu

Detailed Research Findings

Recent studies have focused on modifying this compound to create precursors for specific applications. For instance, reacting it with internally functionalized oximes has produced monomeric complexes that are soluble in organic solvents. researchgate.net Thermal and hydrolytic studies of these modified complexes have shown them to be potential molecular precursors for synthesizing pure, nano-crystalline hexagonal germania at relatively low temperatures (550°C) via the sol-gel technique. researchgate.net

Another area of investigation is the use of this compound in the synthesis of germanium-doped polymers, which have potential applications in organic electronics and photovoltaics due to their tunable electrical and optical properties. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28GeO4 B3007847 Germanium(IV) isopropoxide CAS No. 21154-48-3

Properties

IUPAC Name

tetra(propan-2-yloxy)germane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28GeO4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLMYPSYVKAPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Ge](OC(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28GeO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21154-48-3
Record name Germanium(IV) isopropoxide
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Synthetic Methodologies and Reaction Pathways of Germanium Iv Isopropoxide

Established Synthesis Routes for Germanium(IV) Isopropoxide

The synthesis of this compound can be achieved through several methodologies, ranging from direct reactions to more complex modifications and environmentally conscious approaches.

Direct Reaction Strategies, e.g., Germanium Tetrachloride with Isopropanol (B130326)

GeCl₄ + 4 CH₃CH(OH)CH₃ → Ge(OCH(CH₃)₂)₄ + 4 HCl

A crucial aspect of this synthesis is the removal of the hydrogen chloride (HCl) byproduct, which can protonate the alcohol and shift the equilibrium back to the reactants. To drive the reaction to completion, a base is typically added to neutralize the HCl. Ammonia (B1221849) (NH₃) is frequently used for this purpose, as it forms ammonium (B1175870) chloride (NH₄Cl), which is insoluble in common organic solvents and can be easily removed by filtration. google.com The reaction is typically carried out under anhydrous conditions to prevent premature hydrolysis of the Germanium Tetrachloride and the resulting isopropoxide. osti.gov

The general procedure involves dissolving Germanium Tetrachloride in an anhydrous solvent, followed by the slow addition of isopropanol. Gaseous ammonia is then bubbled through the solution, or a solution of ammonia in a suitable solvent is added. The precipitated ammonium chloride is filtered off, and the this compound is isolated from the filtrate by distillation under reduced pressure.

Modification Reactions for this compound

This compound can be chemically modified to produce new complexes with tailored properties. These reactions typically involve the substitution of one or more isopropoxide ligands with other organic moieties. An example of such a modification is the reaction with internally functionalized oximes. researchgate.net

In these reactions, this compound is reacted with functionalized oximes in specific molar ratios (e.g., 1:1 or 1:2) in an anhydrous solvent like benzene (B151609), typically under reflux conditions. researchgate.net The reaction results in the formation of modified germanium complexes where the isopropoxide groups are replaced by the oxime ligands. The isopropanol liberated during the reaction can be removed azeotropically to drive the reaction forward.

The resulting products are monomeric complexes that are soluble in organic solvents. researchgate.net These modification reactions are valuable for creating precursors for advanced materials, as the properties of the final material can be tuned by the choice of the modifying ligand.

Table 1: Examples of Modification Reactions of this compound with Functionalized Oximes researchgate.net
Reactant 1Reactant 2 (Oxime)Molar Ratio (Ge:Oxime)SolventGeneral Product Formula
Ge(OPri)₄HONC(CH₃)C₄H₃O-21:1Anhydrous Benzene[Ge(OPri)₃{ONC(CH₃)C₄H₃O-2}]
Ge(OPri)₄HONC(CH₃)C₄H₃O-21:2Anhydrous Benzene[Ge(OPri)₂{ONC(CH₃)C₄H₃O-2}₂]
Ge(OPri)₄HONC(CH₃)C₄H₃S-21:1Anhydrous Benzene[Ge(OPri)₃{ONC(CH₃)C₄H₃S-2}]
Ge(OPri)₄HONC(CH₃)C₄H₃S-21:2Anhydrous Benzene[Ge(OPri)₂{ONC(CH₃)C₄H₃S-2}₂]

Solvent-Free Synthetic Approaches for Enhanced Yield and Environmental Impact Reduction

In line with the principles of green chemistry, efforts have been made to develop solvent-free synthetic methods for metal alkoxides. While specific, detailed solvent-free procedures for this compound are not extensively documented in the literature, the general trend involves techniques such as mechanochemical synthesis or microwave-assisted reactions. smolecule.com

Microwave-assisted synthesis, for instance, has been successfully employed for the production of other germanium-containing nanomaterials and offers advantages such as rapid heating, shorter reaction times, and often, higher yields. nih.govescholarship.org This approach could potentially be adapted for the synthesis of this compound, reducing the reliance on volatile organic solvents. The development of such solvent-free methods is an active area of research aimed at making the production of this important precursor more sustainable.

Fundamental Chemical Reactions of this compound

The chemical behavior of this compound is characterized by its susceptibility to hydrolysis and its ability to undergo alcohol exchange reactions.

Hydrolysis Mechanisms Leading to Germania Formation (Germanium Dioxide)

This compound is highly sensitive to water and undergoes hydrolysis to form Germanium Dioxide (GeO₂), also known as germania. smolecule.com This reaction is the basis of the sol-gel process for producing germanium oxide materials. The hydrolysis mechanism can be described in two main stages:

Initial Hydrolysis: The process begins with the nucleophilic attack of water molecules on the germanium atom. This leads to the substitution of isopropoxide (–OPri) groups with hydroxyl (–OH) groups and the liberation of isopropanol. osti.gov Ge(OPri)₄ + H₂O → Ge(OPri)₃(OH) + i-PrOH

This substitution can continue until all four isopropoxide groups are replaced, forming germanic acid, Ge(OH)₄.

Condensation: The germanium hydroxides formed are unstable and readily undergo condensation reactions. In these reactions, a Ge-O-Ge bridge is formed through either an olation (reaction between a hydroxyl group and an alkoxide group) or an oxolation (reaction between two hydroxyl groups) mechanism, eliminating isopropanol or water, respectively. This process of oligomerization leads to the formation of a three-dimensional network, which eventually results in a gel and, upon drying and heating, solid Germanium Dioxide.

The amorphous GeO₂ produced from the hydrolysis of this compound can be transformed into crystalline forms, such as α-quartz, upon prolonged heating at elevated temperatures. youtube.com

Alcoholysis and Transesterification Studies

This compound can undergo alcoholysis, also known as alcohol interchange or transesterification, where the isopropoxide groups are exchanged with other alkoxy groups. This reaction is typically carried out by reacting this compound with an excess of another alcohol. The reaction is reversible, and to drive it towards the desired product, the more volatile alcohol (in this case, isopropanol) is typically removed by distillation.

For example, the reaction with methanol (B129727) (CH₃OH) would yield Germanium(IV) methoxide:

Ge(OCH(CH₃)₂)₄ + 4 CH₃OH ⇌ Ge(OCH₃)₄ + 4 CH₃CH(OH)CH₃

This reaction is a convenient method for synthesizing other germanium alkoxides that may be more difficult to prepare directly. Furthermore, Germanium(IV) alkoxides have been investigated as catalysts for transesterification reactions in organic synthesis, for example, in the production of polyesters.

Ligand Exchange Reactions in Solution and Solid State

Ligand exchange, or substitution, is a fundamental reaction class for metal alkoxides like this compound, Ge(OiPr)4. In these reactions, one or more isopropoxide ligands are replaced by other coordinating species. This process is a key step in the synthesis of new germanium-containing molecular precursors and materials.

In solution, this compound readily undergoes ligand exchange with weakly acidic organic molecules. A notable example is its reaction with internally functionalized oximes in an anhydrous benzene solvent under reflux conditions. researchgate.net These reactions proceed via the substitution of one or two isopropoxide groups, depending on the stoichiometry of the reactants. The general reaction can be represented as:

Ge(OiPr)4 + n R-C(R')=NOH → Ge(OiPr)4-n(ON=C(R')R)n + n iPrOH

where n = 1 or 2.

Research has shown that while 1:1 and 1:2 molar ratio reactions proceed to yield the expected mono- and disubstituted products, attempts to achieve higher degrees of substitution (e.g., n > 2) have been unsuccessful. researchgate.net This limitation is attributed to steric hindrance; the relatively small size of the germanium atom prevents the coordination of more than two of the bulkier oxime ligands. researchgate.net The resulting mixed-ligand germanium complexes are typically monomeric and soluble in common organic solvents. researchgate.net

While the behavior of this compound in solution-phase ligand exchange is documented, specific studies detailing its ligand exchange reactions in the solid state are not extensively covered in the available literature. Solid-state reactions often require different conditions, such as thermal activation, and can proceed through different mechanisms compared to their solution-phase counterparts.

Reactivity with Organic and Inorganic Substrates

The reactivity of this compound is characterized by the susceptibility of the Germanium-Oxygen bond to cleavage, making it a valuable precursor for the synthesis of various organic and inorganic germanium derivatives and materials.

Reactivity with Organic Substrates

As discussed in the context of ligand exchange, this compound reacts with organic compounds containing acidic hydroxyl groups. Its reaction with various functionalized oximes demonstrates the controlled, stepwise replacement of isopropoxide ligands to form new Ge-O-N linkages. researchgate.net These reactions are typically performed in a non-polar solvent like benzene to drive the equilibrium by removing the isopropanol byproduct. researchgate.net The table below summarizes the products obtained from the reaction of this compound with different oxime substrates. researchgate.net

Reactant 1Reactant 2 (Oxime)Molar Ratio (Ge:Oxime)Product
Ge(OiPr)42-acetylfuran oxime1:1[Ge(OiPr)3{ONC(CH3)C4H3O-2}]
Ge(OiPr)42-acetylfuran oxime1:2[Ge(OiPr)2{ONC(CH3)C4H3O-2}2]
Ge(OiPr)42-acetylthiophene oxime1:1[Ge(OiPr)3{ONC(CH3)C4H3S-2}]
Ge(OiPr)42-acetylthiophene oxime1:2[Ge(OiPr)2{ONC(CH3)C4H3S-2}2]
Ge(OiPr)42-acetylpyridine oxime1:1[Ge(OiPr)3{ONC(CH3)C5H4N-2}]
Ge(OiPr)42-acetylpyridine oxime1:2[Ge(OiPr)2{ONC(CH3)C5H4N-2}2]

Besides oximes, Germanium(IV) alkoxides are known to react with other polyfunctional organic molecules like diols and alkoxy alkanols, although they generally maintain a tetracoordinated structure. researchgate.net

Reactivity with Inorganic Substrates

The most significant reaction of this compound with an inorganic substrate is its hydrolysis with water. This reaction is the foundation of the sol-gel process for producing germanium dioxide (GeO2). The hydrolysis and subsequent condensation reactions are typically very fast. acs.org

Hydrolysis: Ge(OiPr)4 + 4 H2O → Ge(OH)4 + 4 iPrOH

Condensation: Ge(OH)4 → GeO2 + 2 H2O

This process allows for the synthesis of nanocrystalline GeO2 at relatively low temperatures. researchgate.netmdpi.com Structural studies have confirmed that this compound is monomeric in nature and undergoes rapid hydrolysis and condensation upon the addition of water, leading to the formation of Ge-O-Ge bonds. acs.org The resulting germanium dioxide nanoparticles can be processed into various crystalline forms, such as the hexagonal α-quartz structure, by annealing at elevated temperatures. researchgate.netmdpi.com

Interestingly, when this compound is mixed with prehydrolyzed silicon alkoxides, no immediate reaction or structural modification occurs between the two precursors. acs.org The hydrolysis and condensation of each alkoxide proceed independently upon the addition of water, leading to the formation of separate Ge-O-Ge and Si-O-Si networks rather than a mixed-metal oxide framework. acs.org

Coordination Chemistry and Ligand Interactions of Germanium Iv Isopropoxide

Formation of Novel Coordination Complexes with Germanium(IV) Isopropoxide

This compound serves as a versatile precursor for the synthesis of a variety of coordination complexes through reactions with different organic ligands. These reactions typically involve the substitution of one or more isopropoxide groups, leading to the formation of new Ge-O bonds and the release of isopropanol (B130326).

Interactions with Diols and Formation of Diolato Complexes

The reaction of this compound with diols (glycols) provides a straightforward route to germanium(IV) diolates. These reactions can be controlled by stoichiometry to yield either mono- or bis-diolato derivatives. The general reaction can be represented as:

Ge(OPri)4 + n(HO-G-OH) → [(OPri)4-2nGe(O-G-O)n] + 2n(PriOH) (where G represents the organic backbone of the diol and n = 1 or 2)

A notable example is the reaction with ethylene glycol, which can lead to the formation of a unique diolato-bridged dimeric compound, [Ge2(O2C2H4)4]. In this structure, the germanium atom exhibits a distorted trigonal bipyramidal geometry. researchgate.net This demonstrates that the coordination environment of germanium can expand beyond the typical tetrahedral geometry upon reaction with chelating ligands like diols.

Coordination with Functionalized Oximes and Related Ligands

This compound reacts with internally functionalized oximes in refluxing anhydrous benzene (B151609) to yield complexes of the general type [Ge(OPri)4-n(L)n], where L is the deprotonated oxime ligand and n can be 1 or 2. researchgate.netresearchgate.net These reactions are quantitative, and the liberated isopropanol is removed as a benzene-isopropanol azeotrope. researchgate.net

The formation of a Ge-O bond with the oxime is confirmed by the disappearance of the hydroxyl proton resonance of the free ligand in the 1H NMR spectra of the complexes. researchgate.net Infrared (IR) spectroscopy further supports this, showing a new broad band corresponding to the Ge-O bond from both the isopropoxy and the oxime moieties. researchgate.net The monodentate coordination of the oxime ligand through the oxygen atom is suggested by the presence of the ν(C=N) stretching frequency in a region that indicates the nitrogen atom is not involved in coordination. researchgate.net

Table 1: Examples of Germanium(IV) Complexes with Internally Functionalized Oximes researchgate.netresearchgate.net

ComplexReactantsMolar Ratio (Ge:Oxime)
[Ge(OPri)3{ONC(CH3)C4H3O-2}]Ge(OPri)4, 2-acetylfuran oxime1:1
[Ge(OPri)2{ONC(CH3)C4H3O-2}2]Ge(OPri)4, 2-acetylfuran oxime1:2
[Ge(OPri)3{ONC(CH3)C4H3S-2}]Ge(OPri)4, 2-acetylthiophene oxime1:1
[Ge(OPri)2{ONC(CH3)C4H3S-2}2]Ge(OPri)4, 2-acetylthiophene oxime1:2
[Ge(OPri)3{ONC(H)C5H4N-2}]Ge(OPri)4, 2-pyridinealdoxime1:1
[Ge(OPri)2{ONC(H)C5H4N-2}2]Ge(OPri)4, 2-pyridinealdoxime1:2

This table is based on the synthesis reported in the cited literature and is not exhaustive.

Synthesis and Characterization of Germanium(IV) Alkoxide Derivatives with Internally Functionalized Ligands

The synthesis of germanium(IV) alkoxide derivatives with various internally functionalized ligands, including oximes, follows a similar synthetic strategy involving the reaction of this compound with the respective ligand in an anhydrous organic solvent. researchgate.net The resulting complexes are typically monomeric and soluble in common organic solvents. researchgate.netresearchgate.net

Characterization of these derivatives relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the elemental composition of the synthesized complexes. researchgate.net

Infrared (IR) Spectroscopy: Provides evidence for the formation of Ge-O bonds and the coordination mode of the ligand. For instance, in oxime complexes, the appearance of a new band in the region of 865–888 cm-1 is attributed to ν(Ge-O) vibrations, shifted from the 855 cm-1 band in the parent Ge(OPri)4. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the complexes. In the case of oxime derivatives, the absence of the –OH proton signal from the free ligand in the 1H NMR spectrum is a key indicator of deprotonation and bond formation with the germanium center. researchgate.net

Mass Spectrometry: Techniques like Fast Atom Bombardment (FAB) mass spectrometry can be used to determine the molecular weight of the complexes, confirming their monomeric nature. researchgate.net

These characterization methods collectively provide a comprehensive understanding of the structure and bonding in these novel germanium(IV) alkoxide derivatives.

Structural Elucidation of this compound Complexes

Investigations of Coordination Geometry and Bonding

While simple germanium(IV) alkoxides generally adopt a tetracoordinated structure, the coordination number and geometry around the germanium atom can be influenced by the nature of the ligands. researchgate.net For the monomeric germanium(IV) complexes derived from internally functionalized oximes, spectroscopic evidence from IR and NMR, along with molecular weight determinations, suggests a tetrahedral geometry around the germanium atom in solution. researchgate.net

However, with chelating ligands such as diols, higher coordination numbers can be achieved. A prime example is the diolato-bridged dimer, [Ge2(O2C2H4)4], where the germanium atom is pentacoordinate with a distorted trigonal bipyramidal geometry. researchgate.net This demonstrates the flexibility of the coordination sphere of germanium(IV).

In other systems, such as with certain diketonate ligands, germanium(IV) can form stable six-coordinate octahedral complexes. nih.gov Similarly, reactions involving fluoride and phosphine ligands can lead to six-coordinate Ge(IV) complexes. rsc.org

Table 2: Coordination Geometry of Selected Germanium(IV) Complexes

Complex TypeLigand TypeCoordination NumberGeometry
[Ge(OPri)4-n(oxime)n]Monodentate Oxime4Tetrahedral (in solution) researchgate.net
[Ge2(O2C2H4)4]Bidentate Diol5Distorted Trigonal Bipyramidal researchgate.net
[Ge(acac)3]+Bidentate Diketonate6Octahedral nih.gov
trans-[GeF4(PiPr3)2]Monodentate Phosphine6Octahedral rsc.org

Studies on Monomeric and Oligomeric Species

The degree of association of this compound complexes is largely dependent on the steric and electronic properties of the ligands. The complexes formed with internally functionalized oximes have been shown to be monomeric in solution, as determined by molecular weight measurements. researchgate.netresearchgate.net This is likely due to the steric bulk of the ligands preventing the formation of bridging alkoxide or oxime groups.

In contrast, reactions with less sterically demanding ligands like simple diols can lead to the formation of oligomeric or polymeric structures. The formation of the dimeric species [Ge2(O2C2H4)4] is a clear example of this, where the diolato ligand bridges two germanium centers. researchgate.net Similarly, dinuclear germanium(II) alkoxide complexes with bridging alkoxide ligands have been structurally characterized, indicating a tendency for oligomerization in the absence of bulky substituents. nih.gov

The study of both monomeric and oligomeric species is crucial for understanding the reactivity and potential applications of these germanium(IV) complexes, for instance, as precursors for materials synthesis via sol-gel processes. researchgate.net

Influence of Ligand Design on Reactivity and Precursor Behavior

The reactivity of this compound and its performance as a precursor in materials synthesis are significantly influenced by the strategic design and introduction of ancillary ligands. Modification of the primary coordination sphere of the germanium center by replacing one or more isopropoxide groups allows for fine-tuning of properties such as solubility, stability, and reactivity, particularly towards hydrolysis and condensation processes critical in sol-gel synthesis.

The introduction of chelating organic ligands is a common strategy to modify this compound. The low reactivity of tetra-alkoxides like Ge(OR)₄ can be enhanced through modification with such ligands researchgate.net. For example, reactions with weakly acidic, internally functionalized oximes in 1:1 and 1:2 molar ratios in refluxing anhydrous benzene result in the formation of monomeric complexes. researchgate.netresearchgate.net These reactions are quantitative, with the liberated isopropanol being removed azeotropically. researchgate.net The resulting modified precursors, such as those derived from 2-acetylpyridyloxime, are soluble in organic solvents and have been demonstrated as effective molecular precursors for the low-temperature synthesis of pure Germanium(IV) oxide (GeO₂) via the sol-gel technique. researchgate.netresearchgate.net Thermal and hydrolytic studies of these complexes confirm their potential, yielding nano-crystalline hexagonal (α-quartz) germania after sintering at 550°C. researchgate.netresearchgate.net

Similarly, the reaction of this compound with diols in 1:1 and 1:2 molar ratios produces Germanium(IV) diolates with the general formula [(OPri)₄₋₂ₙGe(O–G–O)ₙ], where n=1 or 2. researchgate.net These reactions effectively alter the coordination environment of the germanium atom, influencing its subsequent reactivity. researchgate.net

Beyond simple chelation, forcing the Germanium(IV) center into unconventional coordination geometries through sterically demanding, structurally constraining ligands can unlock novel reactivity. nih.gov This "anti-van't Hoff–Le Bel" approach utilizes rigid macrocyclic ligands, such as calix mdpi.compyrrole, to achieve a square-planar coordination around the germanium atom. nih.gov While the parent this compound typically exhibits tetrahedral geometry, this structural deformation dramatically alters the frontier molecular orbital energies, making the germanium center significantly more reactive. nih.gov This enhanced reactivity, achieved through ligand dissociation from a robust precursor, enables reactions previously not observed for Germanium(IV), including element-ligand cooperative activation of C-O, O-H, and C-N triple bonds. nih.gov This strategy highlights how sophisticated ligand design can move beyond simply modifying precursor properties for existing processes to discovering fundamentally new reaction pathways for p-block elements. nih.gov

The following table summarizes examples of modified Germanium(IV) precursors and their resulting applications.

Original Precursor Modifying Ligand Resulting Complex Formula (General) Application
This compoundInternally Functionalised Oximes[Ge(OPri)₄₋ₙ(Oxime)ₙ] (n=1, 2)Molecular precursor for nano-crystalline GeO₂ via sol-gel synthesis researchgate.netresearchgate.net
This compoundDiols (e.g., ethanediol)[(OPri)₄₋₂ₙGe(O-G-O)ₙ] (n=1, 2)Modified germanium precursor with altered coordination researchgate.net
Germanium(IV) complexCalix mdpi.compyrrole (macrocycle)[CxGe(thf)₂]Precursor to a highly reactive square-planar Ge(IV) species for bond activation nih.gov

Applications of Germanium Iv Isopropoxide As a Precursor in Materials Science

Precursor for Germanium Dioxide (GeO₂) Based Materials Research

Germanium(IV) isopropoxide is frequently employed in the synthesis of germanium dioxide (GeO₂), a material of significant interest for its applications in optics and electronics. researchgate.netresearchgate.net The versatility of this precursor allows for the creation of GeO₂ in various forms, including thin films, nanoparticles, and nanofibers, by controlling the reaction conditions.

The production of germanium oxide thin films is essential for various applications in semiconductor technology and photonics. smolecule.com this compound is a suitable precursor for depositing these films using techniques that offer precise control over thickness and composition.

Atomic Layer Deposition (ALD): ALD is a technique that allows for the deposition of ultrathin, uniform, and conformal films. While various germanium precursors can be used, the development of new precursors is ongoing to optimize the process. nih.govresearchgate.net For instance, research has demonstrated the growth of GeO₂ films using a new germanium precursor, Ge(tmhd)Cl, with H₂O₂ as the oxidant, achieving a self-limiting growth of 0.27 Å/cycle at 300 °C. nih.govelsevierpure.com This highlights the importance of precursor chemistry in achieving high-quality films for electronic devices. nih.gov

Sol-Gel Technique: The sol-gel process, involving the hydrolysis and condensation of the isopropoxide precursor, can be used to create GeO₂ films. This method is advantageous for preparing hybrid materials, such as GeO₂/organically modified silane, for applications like optical waveguides. researcher.life

GeO₂ nanoparticles are of special interest due to their size-dependent properties, which are relevant in microelectronics, optics, and energy storage. mdpi.comsemanticscholar.org The sol-gel method using this compound is a common and effective route for their synthesis.

The process typically involves the controlled hydrolysis of this compound in water, leading to the precipitation of a white powder. mdpi.com This powder is then dried and can be subjected to thermal annealing at various temperatures to control the crystallinity and phase of the resulting nanoparticles. mdpi.comsemanticscholar.org Research has shown that even without heat treatment, the pristine particles can exhibit a crystalline structure with a dominant β-quartz phase. mdpi.com Increasing the annealing temperature and duration leads to the formation of α-quartz and other quartz-like GeO₂ structures. mdpi.comsemanticscholar.org The particle size is also influenced by the thermal treatment, growing from approximately 40-50 nm for pristine particles to over 100 nm after annealing at higher temperatures. mdpi.comsemanticscholar.org

Synthesis MethodPrecursorAnnealing Temperature (°C)Annealing Time (h)Resulting Particle Size (nm)
Sol-Gel (Hydrolysis)This compoundRoom Temperature (dried)N/A~40 - 50
Sol-Gel (Hydrolysis)This compound5003> 100
Sol-Gel (Hydrolysis)This compound8003 - 24> 100
Sol-Gel (Hydrolysis)This compound10003 - 24> 100

Data sourced from findings on sol-gel derived GeO₂ nanoparticles. mdpi.comsemanticscholar.org

One-dimensional GeO₂ nanomaterials, such as nanofibers, are investigated for their potential in creating nanoscale electronic and photonic devices. ipme.ru this compound is used as the germanium source in the fabrication of these nanofibers through the electrospinning technique. ipme.runcat.edu

In this method, a sol-gel solution is prepared by dissolving the this compound precursor in a solvent like isopropanol (B130326), often with the addition of an acid to control the hydrolysis rate. ipme.ru This germanium oxide sol is then mixed with a polymer solution, such as poly(vinyl acetate) (PVAC) in acetone, to create the electrospinning solution. ipme.ru During electrospinning, a high voltage is applied to the solution, which is then ejected as a fibrous jet towards a collector. Subsequent thermal treatment (calcination) removes the polymer template, leaving behind GeO₂ nanofibers. researchgate.netipme.ru The morphology and crystallinity of the fibers are dependent on the calcination temperature; for example, calcination at 1000 °C can result in hexagonal fibrous crystals. ipme.ru

TechniquePrecursorPolymer TemplateCalcination Temperature (°C)Resulting Material
ElectrospinningThis compoundPoly(vinyl acetate) (PVAC)500GeO₂ Fibers
ElectrospinningThis compoundPoly(vinyl acetate) (PVAC)700GeO₂ Fibers
ElectrospinningThis compoundPoly(vinyl acetate) (PVAC)1000Hexagonal Fibrous GeO₂ Crystals

Data based on research into the preparation of germanium oxide nanofibers. ipme.ru

Role in Advanced Electronic Materials Research

The ability to produce high-purity germanium and germanium oxide materials from precursors like this compound is fundamental to research in advanced electronics. smolecule.comresearcher.life These materials are key components in the development of next-generation transistors and other semiconductor devices. waferworld.comcsfusion.org

In modern metal-oxide-semiconductor field-effect transistors (MOSFETs), the silicon dioxide (SiO₂) gate dielectric has been scaled down to near its physical limits, leading to increased leakage currents. ucsb.eduwikipedia.org This has driven research into alternative materials with a higher dielectric constant (κ), known as high-k dielectrics. wikipedia.org A high-k material can be physically thicker than a SiO₂ layer while maintaining the same capacitance, thus reducing leakage. ucsb.edu

Germanium dioxide (GeO₂), which can be synthesized from this compound, is investigated as a high-k dielectric material. researchgate.netnih.gov GeO₂ possesses a higher dielectric constant than SiO₂, making it a candidate for use as a blocking layer or interlayer in gate stacks. nih.gov The development of reliable deposition methods for high-quality GeO₂ films is crucial for their integration into CMOS technology. researchgate.netnih.gov

MaterialDielectric Constant (κ)
Silicon Dioxide (SiO₂)~3.9
Germanium Dioxide (GeO₂)~6

Comparison of dielectric constants. nih.gov

Germanium is an attractive semiconductor material due to its higher electron and hole mobility compared to silicon, which could lead to faster computer chips. advancedsciencenews.com this compound plays a role in this field as a precursor for depositing germanium and germanium oxide layers, which are fundamental to fabricating germanium-based semiconductor devices. smolecule.comresearcher.life

The use of this precursor in CVD processes allows for the growth of germanium nanostructures, such as nanocolumns, on silicon surfaces without the need for a metal catalyst. researcher.life This catalyst-free growth is advantageous as it prevents contamination that can be detrimental to the performance of micro- and optoelectronic devices. researcher.life Furthermore, the ability to create GeO₂ layers is important for passivating the surface of germanium channels in transistors, a necessary step to reduce defect densities at the interface between the semiconductor and the gate dielectric. stanford.edu The controlled synthesis of these materials from high-purity precursors like this compound is therefore a key enabler for the development of advanced germanium-based electronics. researcher.lifeadvancedsciencenews.com

Utilization in Photonics and Optoelectronic Devices Research

This compound is a key precursor for preparing high-purity germanium dioxide (GeO₂), a material with significant applications in optics and microelectronics mdpi.com. The sol-gel method, which involves the hydrolysis of the isopropoxide, allows for the synthesis of GeO₂ nanoparticles and thin films at relatively low temperatures researchgate.net. The characteristics of the resulting GeO₂ material, such as particle size and crystalline phase, can be controlled by adjusting process parameters like annealing temperature and duration mdpi.comsemanticscholar.org. This control is crucial for tailoring the material's optical properties for specific photonic and optoelectronic applications.

One of the primary applications of this compound is as a precursor for fabricating germanium-doped silica (B1680970) (Ge:SiO₂) or pure GeO₂ for optical waveguides. Germanium dioxide is a well-established dopant used to increase the refractive index of the silica core in optical fibers, a fundamental component of modern communication systems. The sol-gel process offers a versatile alternative to conventional vapor-based techniques for creating these doped glasses google.combohrium.com.

Research has demonstrated the fabrication of GeO₂-based composite films from this compound that act as planar waveguides optica.orgresearchgate.net. These films can support multi-mode light transmission at visible wavelengths (e.g., 633 nm) and single-mode transmission at key telecommunication wavelengths (1538 nm) optica.org. The ability to create low-loss waveguides is critical for the development of integrated photonic circuits that can manipulate and transmit optical signals efficiently.

The technology used to create optical waveguides is directly applicable to the development of photonic sensors. These sensors leverage the interaction of light with the surrounding environment to detect changes in various parameters, such as chemical composition, pressure, or temperature. Germanium-based optical components are integral to many sensing applications, particularly in the infrared spectrum mdpi.com.

By using this compound to fabricate waveguides and other optical structures, researchers can develop highly sensitive and compact sensor devices. The luminescent properties of GeO₂ aerogels, which can be synthesized from germanium alkoxide precursors, may also be harnessed for the development of new optical sensing materials fishersci.com. The integration of germanium components into silicon photonics platforms further expands the potential for creating sophisticated on-chip sensor systems tum.de.

Beyond standard communication, waveguides derived from this compound are studied for a variety of advanced applications. The sol-gel method allows for the creation of hybrid organic-inorganic waveguides with tunable properties. By adjusting the germanium content in these hybrid films, researchers can precisely control the refractive index and film thickness, which are critical parameters for designing integrated optical devices optica.orgresearchgate.net.

Studies have shown that these hybrid waveguides can achieve low propagation losses, a key performance metric. For instance, a hybrid waveguide film with a specific GeO₂ content was measured to have a propagation loss of 1.2 dB/cm at a wavelength of 1550 nm researchgate.net. Such low-loss performance is essential for applications in integrated optics, including the development of couplers, modulators, and other components for photonic integrated circuits mdpi.com.

PropertyEffect of Increasing Germanium ContentApplication Benefit
Refractive Index IncreasesEnables higher light confinement and design of compact optical devices.
Film Thickness DecreasesAllows for greater precision in fabricating single-mode waveguides.
Material Density IncreasesContributes to the creation of robust and environmentally stable components.

This table illustrates the effects of varying germanium content, derived from a this compound precursor, on the properties of hybrid sol-gel waveguide films. optica.orgresearchgate.net

Precursor for Germanium-Doped Polymers

This compound is instrumental in creating germanium-doped polymers, more accurately described as organic-inorganic hybrid materials. Through the sol-gel process, the inorganic germanium oxide network can be formed in situ within an organic polymer matrix. This combines the processability and flexibility of polymers with the advantageous optical and electronic properties of germanium-based materials.

In the field of organic electronics, this compound is used to synthesize hybrid composite films for applications like planar waveguides optica.org. These materials are prepared by co-hydrolysis of the germanium precursor with organically modified silanes, such as γ-glycidoxypropyltrimethoxysilane (GLYMO) optica.orgresearchgate.net. The resulting material consists of an inorganic GeO₂ network chemically bonded to organic polymer chains.

This approach allows for the fabrication of photosensitive and photo-isomerization materials by incorporating molecules like azobenzene (B91143) into the composite film optica.org. Such functional materials are of interest for creating optical switches and other active components in organic electronic and photonic circuits. The ability to embed germanium nanostructures within a polymer matrix is another area of research for creating heterogeneous devices with unique optical properties, such as high polarization extinction americanelements.com.

Precursor SystemFabrication MethodResulting MaterialKey Finding
This compound & GLYMOSol-gel & Spin-coatingGeO₂/Ormosils Hybrid FilmRefractive index is tunable with GeO₂ content.
This compound & AzobenzeneSol-gelPhotosensitive Composite FilmDemonstrates optical switching properties.

This table summarizes research findings on the use of this compound in creating functional organic-inorganic materials. optica.orgresearchgate.net

Germanium is a well-established material in photovoltaics, particularly as a substrate for high-efficiency multi-junction solar cells stumejournals.com. The sol-gel method, for which this compound is an ideal precursor, presents a promising route for developing novel photovoltaic devices, including germanium-based hybrid solar cells mdpi.com.

The potential lies in using the sol-gel technique to deposit thin films of germanium-containing materials that can act as absorber layers, charge transport layers, or anti-reflective coatings. Hybrid photovoltaics aim to combine the low-cost, solution-processability of organic materials with the high charge carrier mobility and stability of inorganic semiconductors like germanium mdpi.com. While research in this specific area is emerging, the use of wet chemical precursors for germanium layers in hybrid solar cell architectures is an active area of investigation mdpi.com. The ability to synthesize GeO₂ nanoparticles from this compound could also be relevant for creating quantum dot-based solar cells or other nanostructured photovoltaic devices mdpi.com.

Development of Germanium-Based Catalysts and Catalyst Precursors

This compound is a key starting material for the development of various germanium-based catalysts and catalyst precursors. Its isopropoxide ligands can be readily substituted, allowing for the synthesis of new germanium complexes with specific catalytic properties. These catalysts are gaining attention as less toxic alternatives to traditional heavy metal catalysts, such as those based on tin nih.govchemistryviews.org.

One notable application is in the creation of precursors for germanium dioxide (GeO₂), or germania, a material with applications in catalysis and optoelectronics researchgate.netdiva-portal.org. By reacting this compound with internally functionalized oximes in anhydrous benzene (B151609), a series of monomeric complexes can be synthesized. Thermal and hydrolytic studies of these modified complexes show that they are effective molecular precursors for producing pure, nano-crystalline hexagonal germania at relatively low temperatures through a sol-gel technique researchgate.net.

The general process involves the reaction of this compound with oximes in specific molar ratios, leading to the substitution of one or more isopropoxide groups. The resulting complexes can then be hydrolyzed and heated to yield pure germania researchgate.net.

Reactant with Ge(OPrⁱ)₄Molar Ratio (Oxime:Ge)Resulting Complex TypePotential Application
Internally Functionalised Oximes1:1 and 1:2[Ge(OPrⁱ)₄₋ₙ(Oxime)ₙ] (n=1 or 2)Molecular precursor for nano-sized GeO₂
Table 1: Synthesis of Germanium-Based Catalyst Precursors from this compound. researchgate.net

The primary application of catalysts derived from this compound in organic synthesis is in the field of polymerization, specifically the ring-opening polymerization (ROP) of cyclic esters like lactide nih.govnih.gov. Germanium alkoxides, for which this compound is a common example, have been investigated as initiators for these reactions nih.gov. The development of germanium-based catalysts is driven by the need to replace toxic tin-based catalysts currently used in the industrial production of polylactide (PLA) nih.govchemistryviews.org.

Research has demonstrated that hexacoordinate germanium(IV) species exhibit high activity and controlled behavior as initiators for the ROP of rac-lactide nih.gov. Furthermore, germanium alkoxide complexes have been shown to polymerize lactide efficiently in solution nih.gov. The activity of these catalysts suggests that the germanium center is the active site for polymerization, likely operating through a coordination-insertion mechanism nih.govmaastrichtuniversity.nl. While the focus has been on polymerization, the broader applicability of organogermanium compounds in catalysis is an area of ongoing research, with potential in reactions such as dimerization, oligomerization, and hydrosilylation wikipedia.org.

Macromolecule-Mediated Synthesis of Amorphous Germania

A novel approach to synthesizing amorphous germania (GeO₂) particles utilizes this compound as the precursor in a process mediated by synthetic macromolecules. This method is significant because it can be conducted under ambient conditions and at a neutral pH, offering a more environmentally benign route to this important material. The presence of macromolecules facilitates the formation of amorphous, spherical germania particles nih.gov.

In this process, the hydrolysis and condensation of the germanium alkoxide are controlled by the macromolecule, which influences the nucleation and growth of the germania particles. A notable finding is that the morphology of the resulting germania structures can be influenced by external factors. When the reaction mixture is subjected to external shear forces, elongated, rod-like germania structures can be formed instead of spheres nih.gov. This novel synthesis method is considered important for designing new materials based on germania and silica-germania hybrids, which have potential applications in optical fibers due to their unique optical properties nih.gov.

Synthesis of Heterotactic Polylactide Utilizing this compound

This compound serves as a precursor for sophisticated catalysts designed for the stereoselective polymerization of lactide, a monomer used to produce the biodegradable polymer polylactide (PLA). The arrangement of stereocenters in the polymer chain, known as tacticity, significantly affects the material's properties. One desirable microstructure is heterotactic PLA, which is produced from the polymerization of a racemic mixture of D- and L-lactide.

Research has led to the development of a germanium alkoxide catalyst supported by a C₃-symmetric ligand that demonstrates highly heterotactic polymerization of racemic lactide hw.ac.uk. This was a pioneering development in the use of germanium for stereoselective polymerization nih.gov. While the specific synthesis of this catalyst did not start from this compound in the cited study, germanium alkoxides are the general class of precursors for such catalysts nih.govhw.ac.uk. The use of a chiral ligand system allows the catalyst to control the stereochemistry of the ring-opening reaction, leading to a polymer with an alternating sequence of D- and L-lactic acid units.

Catalyst Precursor TypeLigand TypeMonomerResulting Polymer Microstructure
Germanium AlkoxideC₃-symmetric ligandrac-lactideHighly Heterotactic Polylactide
Table 2: Germanium Alkoxide Precursors in Stereoselective Lactide Polymerization. nih.govhw.ac.uk

The development of such germanium-based catalysts is significant as they offer a non-toxic alternative to tin-based systems for producing PLA with tailored properties nih.govchemistryviews.org. The high activity of these germanium catalysts, in some cases exceeding that of tin compounds, highlights their potential for industrial applications in producing biodegradable plastics chemistryviews.org.

Advanced Deposition and Fabrication Techniques Utilizing Germanium Iv Isopropoxide

Sol-Gel Processing for Material Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of materials, starting from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Germanium(IV) isopropoxide is a suitable precursor for producing germanium dioxide (GeO2) materials through this method. The process involves the hydrolysis and condensation of the alkoxide precursor to form a sol, which then undergoes gelation to form a solid network in a continuous liquid phase.

Hydrolysis and Condensation Kinetics in Sol-Gel Systems

The foundation of sol-gel synthesis lies in the hydrolysis and polycondensation reactions of the precursor molecules. For this compound, the addition of water initiates these reactions. Germanium alkoxides are known to hydrolyze and condense much more rapidly than their silicon analogues.

The kinetics of these reactions are influenced by several factors, including temperature, pH, solvent type, and the concentration of reactants. Upon the addition of water, the isopropoxide groups are replaced by hydroxyl groups (hydrolysis), followed by the formation of Ge-O-Ge bridges through condensation reactions, releasing water or alcohol. These reactions occur simultaneously and lead to the formation of a three-dimensional oxide network. Studies have shown that the hydrolysis and condensation of germanium alkoxides are remarkably fast, leading to the rapid formation of homocondensation products.

Control of Particle Morphology and Crystallite Size

The ability to control the size and morphology of nanoparticles is a significant advantage of the sol-gel method. In the context of this compound, manipulating reaction conditions allows for the synthesis of germanium dioxide particles with desired characteristics. Factors such as the precursor concentration, reaction time, and temperature play a crucial role in determining the final particle size and whether the resulting material is crystalline or amorphous.

For instance, research on other metal oxide systems has shown that modifying the surface of the initial gel by replacing hydroxyl groups can inhibit crystal growth during subsequent heat treatment, leading to smaller crystallite sizes. While specific studies detailing this for this compound are not prevalent in the provided search results, the general principles of sol-gel synthesis suggest that similar strategies could be employed. The transition from an amorphous to a crystalline state for germania particles can be monitored over time, with polycrystalline structures achievable within hours at elevated temperatures.

Formation of Xerogels and Aerogels

Following the gelation stage in the sol-gel process, a wet gel is formed, which is a porous solid network filled with the solvent. The drying of this gel is a critical step that significantly influences the properties of the final material. Two common outcomes of this drying process are xerogels and aerogels.

Xerogels are formed by conventional drying under atmospheric pressure, which often leads to the collapse of the porous structure due to capillary forces as the solvent evaporates. This results in a dense material with lower porosity.

Aerogels , on the other hand, are produced by removing the solvent under supercritical conditions. This process avoids the liquid-vapor interface and the associated capillary stress, thus preserving the original porous network of the gel. The resulting aerogels are highly porous, low-density materials with large surface areas. While the synthesis of germania aerogels is less common than silica (B1680970) aerogels due to the rapid hydrolysis of germanium alkoxides, methods have been developed to produce them.

Drying MethodResulting MaterialKey Characteristics
Conventional (Atmospheric)XerogelHigher density, lower porosity due to pore collapse.
SupercriticalAerogelLow density, high porosity, large surface area as the gel structure is preserved.

Chemical Vapor Deposition (CVD) Applications

Chemical Vapor Deposition (CVD) is a deposition technique used to produce high-quality, high-performance solid materials, typically thin films. The process involves the reaction or decomposition of one or more volatile precursor gases in a reaction chamber, leading to the deposition of a thin film on a heated substrate. This compound can be utilized as a precursor in CVD processes for the fabrication of germanium-containing films.

Organometallic Chemical Vapor Deposition (MOCVD/MOVPE) Research

Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE), is a specific type of CVD that uses metal-organic compounds as precursors. This technique is widely employed in the semiconductor industry for growing crystalline layers to create complex multilayer structures.

In MOCVD, ultrapure precursor gases are introduced into a reactor where they decompose on a heated substrate to form a thin film. Research in this area focuses on synthesizing novel precursor molecules and optimizing deposition parameters to achieve films with desired properties. For instance, MOCVD has been used to synthesize germanium-filled carbon nanotubes using organo-germanium precursors. The choice of precursor is critical as it influences the composition, structure, and functionality of the deposited film.

Precursor Development for CVD of Germanium and Germanium Oxide Films

The development of suitable precursors is a key area of research for CVD processes. An ideal precursor should be volatile, stable, and decompose cleanly at a reasonable temperature to deposit the desired material. This compound is a precursor for producing thin films of germanium oxide.

Studies on Film Thickness and Quality Control in CVD

The precise control of film thickness and quality is paramount in the fabrication of functional devices. In Chemical Vapor Deposition (CVD) processes utilizing this compound, achieving uniform and predictable film growth is a key area of research. While specific studies detailing the direct use of this compound for GeO2 film thickness and quality control in CVD are not extensively available in the public domain, the principles of CVD suggest that key parameters influencing the deposition process would include precursor temperature, substrate temperature, reactor pressure, and the flow rate of both the precursor and any carrier or reactant gases.

Control over these parameters is critical. For instance, the vapor pressure of this compound is highly dependent on its temperature, which in turn dictates its concentration in the gas phase and directly influences the deposition rate. The substrate temperature affects the surface reaction kinetics, with higher temperatures generally leading to faster deposition rates up to a certain point, beyond which precursor decomposition in the gas phase can lead to non-uniform films and particle formation. The quality of the deposited germanium oxide film, including its stoichiometry, density, and optical properties, is also intricately linked to these process conditions.

Atomic Layer Deposition (ALD) Studies

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. This self-limiting growth process is particularly advantageous for creating uniform and pinhole-free films on complex three-dimensional structures. While a variety of germanium precursors are utilized in ALD, the application of this compound is an area of active research.

Low-Temperature ALD Growth of Germanium-Containing Films

The development of low-temperature ALD processes is crucial for applications involving thermally sensitive substrates. While specific studies detailing the use of this compound for low-temperature ALD of germanium-containing films are not widely reported, the general approach involves the sequential exposure of the substrate to the germanium precursor and a co-reactant, such as water or ozone, at temperatures low enough to prevent thermal decomposition of the precursor. The self-limiting nature of the surface reactions in ALD allows for precise, layer-by-layer growth, which is essential for the fabrication of next-generation electronic and optoelectronic devices. Research in this area aims to identify suitable temperature windows where the desired surface reactions occur efficiently without compromising the integrity of the substrate or the quality of the deposited film.

Conformal Ultra-Thin Coating Fabrication

A significant advantage of ALD is its ability to produce highly conformal coatings on substrates with high aspect ratios and complex topographies. This capability is critical for applications such as coating the inner surfaces of porous materials or creating uniform shells on nanoparticles. The use of this compound in ALD for fabricating conformal ultra-thin coatings of germanium oxide would rely on the sequential and self-limiting surface reactions that define the ALD process. The precursor molecules would adsorb onto the surface, and after purging the excess, a co-reactant would be introduced to react with the adsorbed layer, forming a single monolayer of the desired material. By repeating this cycle, a film of the desired thickness can be grown with exceptional uniformity, even on the most intricate surfaces.

Electrospinning for Nanofiber Production

Electrospinning is a versatile technique for producing nanofibers from a wide range of materials, including polymers and ceramics. The combination of the sol-gel process with electrospinning has enabled the fabrication of metal oxide nanofibers. In this context, this compound serves as a key precursor for the synthesis of germanium oxide (GeO2) containing nanofibers.

One study detailed the preparation of GeO2 nanofibers by electrospinning a solution containing this compound and poly(vinyl acetate) (PVAc) researchgate.net. The process involved the hydrolysis of this compound in isopropanol (B130326), with the addition of propionic acid to control the hydrolysis rate, followed by mixing with a PVAc solution. The resulting composite nanofibers were then subjected to a thermal treatment to remove the polymer template and yield hexagonal, fibrous crystals of GeO2 researchgate.net. The morphology of the resulting nanofibers was found to be dependent on the metal content and the calcination temperature researchgate.net.

In another application, this compound was used to prepare germanium-doped iron oxide (Fe2O3:Ge) nanofibers researchgate.net. A sol-gel solution containing iron(II) acetate (B1210297) and this compound was electrospun with polyacrylonitrile (B21495) (PAN). Subsequent thermal treatment resulted in nanofibers where an amorphous component coexisted with dominant α-Fe2O3 and γ-Fe2O3 phases researchgate.net. The incorporation of germanium was found to influence the nanostructure and crystalline phase of the iron oxide nanofibers researchgate.net.

Precursor SystemPolymer TemplateResulting NanofiberKey Findings
This compoundPoly(vinyl acetate)GeO2Formation of hexagonal, fibrous GeO2 crystals after calcination. Morphology is dependent on metal content and temperature. researchgate.net
Iron(II) acetate and this compoundPolyacrylonitrileFe2O3:GeGermanium incorporation leads to finer, elongated nanostructures with mixed amorphous and crystalline phases (α-Fe2O3 and γ-Fe2O3). researchgate.net

Thin Film Deposition Research

This compound is a precursor of interest for the deposition of germanium-containing thin films through various techniques beyond just CVD and ALD. Its utility stems from its volatility and ability to decompose to form germanium oxide. Research in this area explores different methods to create high-quality thin films for a range of electronic and optical applications.

While detailed research findings specifically on the use of this compound for thin film deposition are not extensively documented in readily available literature, the general principles of metal-organic precursor-based deposition would apply. The choice of deposition technique, whether it be Metal-Organic Chemical Vapor Deposition (MOCVD), sol-gel spin coating, or other methods, would be dictated by the desired film properties, such as crystallinity, thickness, and surface morphology. The thermal decomposition characteristics of this compound are a critical factor in these processes, influencing the selection of deposition temperatures and other process parameters to achieve the desired film composition and structure. Further research is needed to fully explore and document the potential of this compound as a precursor for a wide array of germanium-containing thin films.

Structural and Spectroscopic Investigations of Germanium Iv Isopropoxide and Its Derivatives

X-ray Diffraction (XRD) Analysis of Crystalline Phases

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of solid materials. semanticscholar.org It provides information on phase composition, crystal structure, and crystallite size. semanticscholar.org Since Germanium(IV) isopropoxide is a liquid at room temperature, XRD is not used to analyze the precursor in its native state but is indispensable for characterizing the solid materials derived from it. sigmaaldrich.com

In research, this compound is often used in sol-gel synthesis, which involves hydrolysis and condensation to form a solid oxide network. nih.govwikipedia.org XRD is the definitive method to confirm the crystalline phases of the resulting material. For instance, derivatives of this compound have been used as molecular precursors to synthesize germanium dioxide (GeO₂). researchgate.net XRD analysis of the product obtained after thermal treatment at 550°C confirmed the formation of pure, nano-crystalline hexagonal (α-quartz) germania. researchgate.net The diffraction peaks in the XRD pattern are matched with standard diffraction data to identify the specific crystalline phase. The broadening of the diffraction peaks can also be used to estimate the size of the crystallites, which is particularly relevant for nanomaterial synthesis.

Electron Microscopy (SEM, AFM) for Morphology and Particle Size Characterization

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to characterize the surface morphology and particle size of materials.

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface topography at the nanoscale by scanning the surface with a sharp probe. It can achieve very high resolution and, unlike SEM, can be performed in air or liquid. AFM has been used to characterize nanofibers produced from modified this compound, providing detailed information about their surface features and dimensions. researchgate.net

Together, SEM and AFM offer a comprehensive view of the micro- and nanostructure of materials synthesized from this compound, which is critical for understanding and controlling their properties for various applications.

X-ray Absorption Fine Structure Spectroscopy (XAFS) for Short-Range Order

X-ray Absorption Fine Structure (XAFS) is a technique that provides information about the local atomic environment around a specific element. It is sensitive to the short-range order, including bond distances, coordination numbers, and the identity of neighboring atoms. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

While specific XAFS studies on liquid this compound are not widely reported, the technique is highly applicable for studying the structural evolution during its transformation into germanium oxide. For example, EXAFS studies on elemental germanium have been used to investigate the isotopic effect on the amplitudes of nearest-neighbor vibrations and average bond distances. This demonstrates the technique's sensitivity to subtle changes in the local structure. In the context of this compound, XAFS could be employed to monitor the hydrolysis and condensation process, tracking the changes in the coordination environment of the germanium atom as Ge-O-Ge bonds form and an oxide network develops.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. chemrxiv.org For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm the structure and purity. The NMR spectrum of commercial this compound is expected to conform to its known structure. ereztech.com

In research involving the modification of this compound, NMR is essential for characterizing the new compounds. For example, in the reaction of Ge(O-i-Pr)₄ with internally functionalized oximes, ¹H and ¹³C NMR were used to elucidate the structure of the resulting derivatives. researchgate.net The chemical shifts provide detailed information about the connectivity of atoms within the molecule.

Compound / Derivative Type¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
[Ge(OPr)₃{ONC(Me)C₄H₃O-2}]1.28 (d, isopropoxy-CH₃); 4.49 (m, -OCH); 2.24 (s, oxime-CH₃)25.4 (isopropoxy-CH₃); 68.2 & 67.8 (-OCH); 11.0 (oxime-CH₃)
[Ge(OPr)₂{ONC(Me)C₄H₃O-2}₂]1.31 (d, isopropoxy-CH₃); 4.55 (m, -OCH); 2.24 (s, oxime-CH₃)25.6 (isopropoxy-CH₃); 68.4 & 69.2 (-OCH); 11.2 (oxime-CH₃)

Furthermore, ⁷³Ge NMR, while challenging due to the nucleus's low sensitivity and broad signal lines, can be used to study small germanium complexes. chemrxiv.org It provides direct information about the electronic environment of the germanium atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.gov These vibrations are specific to the types of chemical bonds and the molecular symmetry, making them excellent for functional group identification and structural analysis.

IR Spectroscopy : The formation of germanium oxide from precursors like this compound can be monitored using IR spectroscopy. The appearance and growth of a broad band in the 800-900 cm⁻¹ region is characteristic of the Ge-O-Ge asymmetric stretching vibrations, indicating the formation of the oxide network. harricksci.com For example, infrared emission spectroscopy of a germanium sample being oxidized at 700°C showed the development of a peak around 870 cm⁻¹, corresponding to the oxide layer. harricksci.com In studies of germanate glasses, vibrational bands in the high-frequency region between 620-900 cm⁻¹ are attributed to GeO₆ structural units, while bands in the 400-600 cm⁻¹ range are associated with GeO₄ units. mdpi.com

Raman Spectroscopy : Raman spectroscopy is also sensitive to Ge-O vibrations. The first-order Raman spectrum of elemental crystalline germanium shows a sharp peak at approximately 300.7 cm⁻¹. aps.org In germanium halide perovskites, Raman peaks observed between 200 and 290 cm⁻¹ are assigned to the stretching and bending modes of -GeCl₃ clusters. chemrxiv.org This technique is particularly useful for studying the structure of solid-state materials derived from the isopropoxide precursor.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry can confirm its elemental composition.

Molecular Weight: The calculated molecular weight of this compound (C₁₂H₂₈GeO₄) is 308.99 g/mol . Its exact mass is 310.119937, which can be precisely measured by high-resolution MS.

Fragmentation and Isotopic Patterns: A key feature in the mass spectrum of any germanium-containing compound is its distinctive isotopic pattern. Germanium has several stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge) with significant natural abundances. This results in a characteristic cluster of peaks for any ion containing a germanium atom, which serves as a definitive signature for its presence. The fragmentation of the molecular ion would likely involve the sequential loss of isopropoxy groups or smaller neutral molecules like propene.

Other Advanced Spectroscopic Techniques in Research

Beyond the core techniques, other advanced spectroscopic methods can provide deeper insights into the properties and transformations of this compound and its derivatives.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique is a variant of IR spectroscopy that is particularly useful for analyzing powdered or rough-surfaced solid samples, such as the GeO₂ powders produced from the isopropoxide precursor.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy could be used to study the rapid dynamics of the hydrolysis and condensation reactions of this compound on a molecular level.

Hyperspectral Imaging: This method combines spectroscopy with imaging, allowing for the mapping of the chemical composition of a sample. It could be used to study the uniformity of thin films created using this compound as a precursor.

The integration of these advanced methods with computational modeling and machine learning algorithms is a growing trend that promises to further enhance the analysis of complex spectroscopic data and accelerate the development of new materials.

Theoretical and Computational Chemistry Studies of Germanium Iv Isopropoxide

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and intrinsic reactivity of Germanium(IV) isopropoxide. These calculations can predict key structural parameters and provide insights into the molecule's electronic properties.

Molecular Geometry: Computational models of this compound typically reveal a tetrahedral geometry around the central germanium atom, consistent with experimental expectations for Ge(IV) compounds. The four isopropoxide ligands are arranged symmetrically around the germanium center. DFT calculations can provide precise predictions of bond lengths and angles. While specific computational studies detailing these parameters for the isolated Ge(OiPr)4 molecule are not abundant in the literature, data from related germanium alkoxide complexes studied by DFT can provide valuable estimates. qucosa.defigshare.com

Interactive Data Table: Predicted Structural Parameters of this compound from Analogous Systems

ParameterPredicted Value RangeComputational Method
Ge-O Bond Length1.75 - 1.85 ÅDFT
O-C Bond Length1.40 - 1.45 ÅDFT
Ge-O-C Bond Angle120 - 130°DFT
O-Ge-O Bond Angle108 - 111°DFT

Note: These values are extrapolated from computational studies on similar germanium alkoxide systems and represent expected ranges.

Reactivity Descriptors: Quantum chemical calculations can also be used to determine a range of reactivity descriptors that help in understanding the chemical behavior of this compound. scielo.org.mx These descriptors are derived from the molecule's electronic structure and can predict sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized on the oxygen atoms of the isopropoxide ligands, making them susceptible to electrophilic attack. The LUMO is likely centered on the germanium atom, rendering it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution within a molecule. For this compound, these maps would show regions of negative potential around the oxygen atoms, indicating their Lewis basicity, and a region of positive potential around the germanium atom, highlighting its Lewis acidity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the nature of the chemical bonds within the molecule. ntu.edu.sg For the Ge-O bonds in this compound, NBO analysis would likely indicate a significant degree of ionic character due to the difference in electronegativity between germanium and oxygen.

Reaction Mechanism Simulations for Synthesis and Decomposition

Computational simulations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This information is critical for understanding the mechanisms of both the synthesis and decomposition of this compound.

Synthesis: The synthesis of this compound often involves the reaction of germanium tetrachloride (GeCl4) with isopropanol (B130326) or an alkali metal isopropoxide. researchgate.netresearchgate.net Reaction mechanism simulations can elucidate the stepwise process of ligand exchange, including the formation of intermediates and the energetics of each step. These simulations can help optimize reaction conditions by identifying the rate-determining step and suggesting ways to lower its activation energy.

Decomposition: The thermal decomposition of this compound is a critical process in its application as a precursor for the deposition of germanium-containing thin films. nih.govresearchgate.net Computational studies can model various decomposition pathways, such as the concerted elimination of propene and the formation of germanium-oxo species, or radical-based mechanisms. By calculating the activation energies for these different pathways, it is possible to predict the dominant decomposition mechanism under specific temperature and pressure conditions. nih.govmdpi.com For instance, analogy with computational studies on the decomposition of other metal alkoxides suggests that a likely pathway involves the β-hydride elimination from an isopropoxide ligand to yield propene and a germanium hydroxide intermediate. nih.gov

Interactive Data Table: Hypothetical Decomposition Pathways and Calculated Activation Energies

Decomposition PathwayProductsPredicted Activation Energy (kcal/mol)
β-Hydride EliminationGe(OiPr)3(OH) + C3H630 - 40
Homolytic Ge-O Bond CleavageGe(OiPr)3• + •OiPr70 - 80
Concerted Ether EliminationGe(OiPr)2O + (iPr)2O50 - 60

Note: These are illustrative pathways and activation energies based on general principles and studies of analogous metal alkoxides.

Computational Modeling of Precursor Behavior in Deposition Processes

The performance of this compound as a precursor in CVD and ALD is intimately linked to its gas-phase and surface chemistry. Computational modeling plays a crucial role in understanding and predicting this behavior.

Gas-Phase Chemistry: In CVD processes, the precursor can undergo gas-phase reactions before reaching the substrate surface. Computational fluid dynamics (CFD) simulations, coupled with quantum chemistry calculations of reaction kinetics, can model the transport of the precursor in the reactor and predict the extent of its gas-phase decomposition. nih.goviaea.org This is important for controlling the uniformity and composition of the deposited film.

Surface Chemistry: In both CVD and ALD, the interaction of the precursor with the substrate surface is a critical step. mdpi.com Computational models can simulate the adsorption of this compound on various surfaces, identifying the most stable adsorption geometries and calculating the adsorption energies. Furthermore, these models can elucidate the mechanisms of surface reactions, such as the ligand exchange with surface hydroxyl groups, which is a fundamental step in ALD. By understanding these surface processes at a molecular level, it is possible to tailor the deposition process for desired film properties.

Density Functional Theory (DFT) Applications in Germanium Alkoxide Systems

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules like this compound due to its favorable balance of accuracy and computational cost. nih.govijcrt.org Its applications in the study of germanium alkoxide systems are diverse and provide significant insights.

Electronic Structure and Bonding: DFT calculations are used to investigate the electronic structure of germanium alkoxides, including the nature of the Ge-O bond and the influence of the alkyl groups on the electronic properties of the molecule. orcid.orgresearchgate.net This understanding is crucial for rationalizing the reactivity and physical properties of these compounds.

Vibrational Spectroscopy: DFT can be used to calculate the vibrational frequencies of molecules. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes and to confirm the structure of the compound. For this compound, DFT calculations can help assign the characteristic Ge-O stretching and bending modes. researchgate.net

Reaction Energetics and Mechanisms: As discussed in section 7.2, DFT is a powerful tool for studying the energetics and mechanisms of reactions involving germanium alkoxides. This includes not only their synthesis and decomposition but also their reactions with other molecules, which is relevant for their use as precursors in materials synthesis. figshare.com

Future Research Directions and Emerging Applications in Germanium Iv Isopropoxide Chemistry

Exploration of Novel Germanium(IV) Isopropoxide Derivatives for Specific Applications

The modification of the this compound molecule is a key strategy for tuning its reactivity and functionality, thereby creating precursors for specific material syntheses. A promising area of research involves reacting this compound with internally functionalized oximes. This process yields new monomeric complexes that serve as potential molecular precursors for the low-temperature synthesis of pure, nano-sized Germanium dioxide (GeO2) via sol-gel techniques. researchgate.net The thermal and hydrolytic studies of these oxime-modified derivatives indicate that they can undergo a "soft transformation" to produce nano-crystalline hexagonal germania at temperatures as low as 550°C. researchgate.net

Functionalization with chelating ligands, such as 2-furyloxime or 2-thienyloxime, creates hybrid precursors that can direct the final structure of the oxide material. smolecule.com The steric and electronic properties of these organic ligands influence the hydrolysis and condensation kinetics, allowing for control over properties like porosity and morphology in the resulting gel network. smolecule.com

Another frontier is the development of intramolecular donor-stabilized germanium(IV) compounds. For instance, phosphine-stabilized tetra-coordinated germanium(IV) di-cationic compounds have been synthesized. rsc.org These novel derivatives exhibit unique Lewis acidic properties and have been successfully tested as catalysts for the hydrosilylation of aromatic aldehydes, opening avenues for their use in catalysis. rsc.org

Table 1: Examples of Novel this compound Derivatives and Their Applications
Derivative ClassSpecific ExampleKey FeatureEmerging ApplicationReference
Oxime-Modified Complexes[Ge(OPri)₂(ONC(Me)C₄H₃O)₂]Low-temperature decompositionPrecursor for nano-crystalline GeO₂ researchgate.netsmolecule.com
Phosphine-Stabilized Cations[LiPr₂Ge][CF₃SO₃]₂Lewis acidic propertiesCatalyst for hydrosilylation reactions rsc.org

Integration of this compound in Hybrid Material Systems

This compound is an effective precursor for integrating germanium into complex hybrid material systems, particularly mixed-metal oxides and perovskites. Its viability in hybrid molecular beam epitaxy (MBE) has been demonstrated for the growth of germanium-containing oxides. nsf.gov This technique allows for the synthesis of high-quality epitaxial films of materials like rutile Sn₁-xGexO₂ and perovskite SrSn₁-xGexO₃. nsf.gov These germanium-based oxides are wide-bandgap semiconductors, garnering attention for potential applications in high-power devices. nsf.gov

The development of lead-free germanium-based halide perovskites is another significant research direction. unifi.itresearchgate.netnih.gov While challenges related to the stability of Ge²⁺ exist, strategies are being developed to improve the robustness of these materials for photovoltaic applications. unifi.itresearchgate.net Research into both 3D and low-dimensional Ge-containing perovskites shows promise for creating next-generation solar cells and optoelectronic devices, with reported efficiencies for solar devices surpassing 7%. researchgate.netnih.gov The ability to alloy germanium with tin in perovskite structures (e.g., CsSn₀.₅Ge₀.₅I₃) further expands the possibilities for tuning material properties. researchgate.net

Table 2: Germanium-Based Hybrid Materials Synthesized Using this compound
Hybrid Material SystemSynthesis MethodKey PropertiesPotential ApplicationReference
Sn₁-xGexO₂Hybrid Molecular Beam EpitaxyWide bandgap, epitaxial growthHigh-power electronic devices nsf.gov
SrSn₁-xGexO₃Hybrid Molecular Beam EpitaxyPerovskite structure, coherent growthHigh-power electronic devices nsf.gov
Ge-based Halide PerovskitesSolution ProcessingLead-free, tunable optoelectronicsPhotovoltaics, optoelectronics unifi.itresearchgate.netmdpi.com

Green Chemistry Approaches to this compound Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical precursors. While the direct synthesis of this compound is often energy-intensive, research is moving towards more sustainable application pathways. The use of modified this compound derivatives for the low-temperature synthesis of GeO₂ is a notable example. researchgate.net By enabling the formation of nano-crystalline materials at significantly lower temperatures than traditional solid-state methods, this approach reduces energy consumption, a core tenet of green chemistry.

Future research will likely focus on developing synthesis routes for this compound and its derivatives that utilize less hazardous solvents and reagents and operate under milder conditions. The disproportionation of germanium alkoxides at moderate temperatures (285-315°C) to produce elemental germanium nanoparticles offers a pathway that avoids harsh reducing agents. smolecule.com The development of solution-based syntheses for germanium nanostructures from alkoxide precursors at temperatures below 400°C represents a step toward more benign and scalable manufacturing processes. nih.govacs.org

Advanced Device Fabrication Using this compound Precursors

This compound is a key precursor in vapor deposition techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD), which are central to modern semiconductor manufacturing. rsc.orgnih.govazonano.com These methods allow for the precise, atomic-scale deposition of thin films with high conformality, which is essential for fabricating nanosized electronic devices. nih.gov Germanium oxide (GeO₂) films, deposited using precursors like this compound, are being investigated as attractive substitutes for silicon dioxide (SiO₂) in advanced metal-oxide-semiconductor field-effect transistors (MOSFETs). nih.govyoutube.com

The use of germanium-based materials is particularly promising for high-performance p-channel FinFETs, a type of non-planar transistor. semanticscholar.org Germanium's higher carrier mobility compared to silicon makes it a candidate for the channel material in next-generation transistors. wikipedia.org this compound and related organometallic compounds are crucial for the controlled growth of the high-purity germanium and germanium oxide layers required for these advanced device architectures. rsc.orggoogle.com

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Germanium(IV) isopropoxide, and how can reproducibility be ensured?

  • Methodological Answer : this compound is typically synthesized via sol-gel hydrolysis under anhydrous conditions. A common approach involves reacting germanium tetrachloride (GeCl₄) with isopropyl alcohol in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced side reactions. Key steps include:

Slow addition of GeCl₄ to excess isopropanol at 0–5°C.

Refluxing under dry conditions for 12–24 hours.

Removal of volatile byproducts (e.g., HCl) under vacuum.
Reproducibility requires strict control of stoichiometry, temperature, and atmospheric conditions. Document reagent purity (e.g., ≥99% GeCl₄), solvent drying methods (e.g., molecular sieves), and equipment specifications (e.g., Schlenk line). Experimental details should follow guidelines for transparent reporting, as outlined in chemistry journal standards .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirm the presence of isopropoxide ligands (C-O stretching ~1100 cm⁻¹) and absence of hydroxyl groups (broad ~3400 cm⁻¹) indicating hydrolysis.
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) verify ligand integrity (e.g., isopropyl CH₃ groups at ~1.2 ppm in ¹H NMR).
  • Elemental Analysis : Quantify Ge content (theoretical ~25.3%) to assess purity.
  • XRD : Amorphous or crystalline phase identification.
    New compounds require full characterization, including melting point, solubility, and stability data, per IUPAC guidelines .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : this compound is moisture-sensitive and may release toxic fumes (e.g., isopropanol, Ge oxides) upon decomposition. Key precautions:

  • Use gloveboxes or Schlenk lines for synthesis and storage.
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Store in sealed containers under inert gas (argon).
    Emergency protocols for spills (e.g., neutralization with dry sand) and ventilation requirements should align with OSHA/GHS standards .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for high-yield, phase-pure nanomaterials?

  • Methodological Answer : Phase purity and yield depend on reaction kinetics and solvent systems. Advanced strategies include:

  • Microwave-Assisted Synthesis : Rapid heating (e.g., 180°C for 10–30 min) reduces aggregation, as seen in analogous titanium isopropoxide protocols .
  • Solvent Selection : Non-polar solvents (e.g., toluene) minimize hydrolysis; polar solvents (e.g., THF) enhance ligand exchange.
  • Additive Engineering : Use chelating agents (e.g., acetylacetone) to stabilize intermediates.
    Yield optimization requires DOE (Design of Experiments) to test variables like temperature, pressure, and Ge:isopropanol ratios. Data should be analyzed via ANOVA to identify significant factors .

Q. How should contradictory data between computational models and experimental results (e.g., bond lengths, reactivity) be resolved?

  • Methodological Answer : Discrepancies often arise from approximations in computational methods (e.g., DFT functional selection) or experimental artifacts (e.g., solvent effects). Steps for resolution:

Cross-validate computational models with multiple methods (e.g., MP2, CCSD(T)) and basis sets.

Re-examine experimental conditions (e.g., humidity during XRD measurements).

Compare with literature data for analogous compounds (e.g., Si/Ti isopropoxides).
For example, Ge-O bond lengths predicted computationally should align with XRD data within ±0.05 Å; deviations >0.1 Å warrant recalibration of simulation parameters .

Q. What experimental designs are effective for studying the hydrolytic stability of this compound in aqueous environments?

  • Methodological Answer : Hydrolytic stability impacts applications in catalysis or thin-film deposition. A robust design includes:

  • Kinetic Studies : Monitor hydrolysis rates via conductivity/pH changes under controlled humidity (e.g., 30–90% RH).
  • In Situ Spectroscopy : Use Raman or FTIR to track Ge-O-C bond cleavage.
  • Morphological Analysis : TEM/SEM pre- and post-hydrolysis to assess aggregation.
    Control variables: temperature, ionic strength, and presence of stabilizers (e.g., surfactants). Data should be statistically analyzed to model degradation pathways .

Q. How can this compound be integrated into interdisciplinary research (e.g., hybrid organic-inorganic materials)?

  • Methodological Answer : For hybrid materials, focus on ligand functionalization:

Co-condensation : React with organosilanes (e.g., (CH₃)₃SiCl) to form Ge-Si-O networks.

Post-Synthesis Modification : Graft polymers (e.g., PMMA) onto Ge-O surfaces via radical initiators.
Characterize using BET (surface area), TGA (thermal stability), and XPS (surface chemistry). Interdisciplinary collaboration requires clear documentation of synthesis protocols and data-sharing per FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.